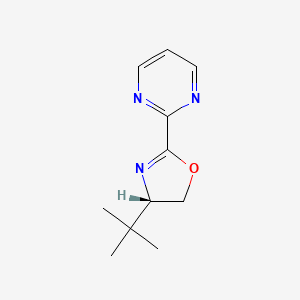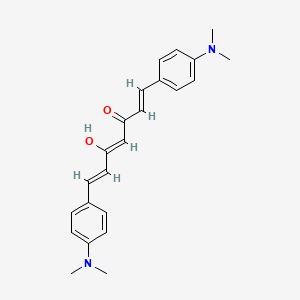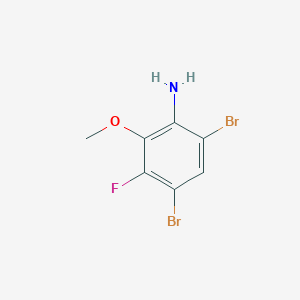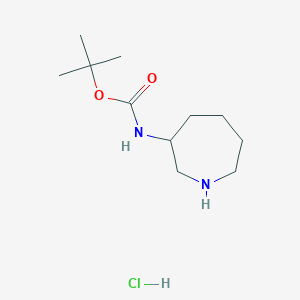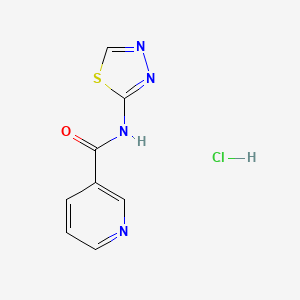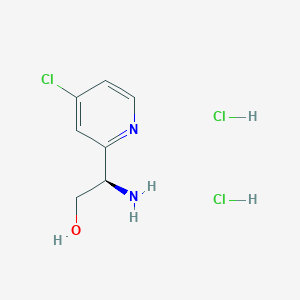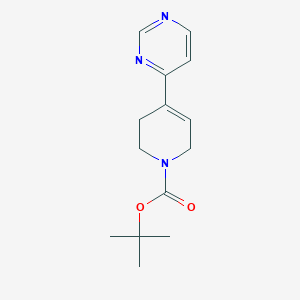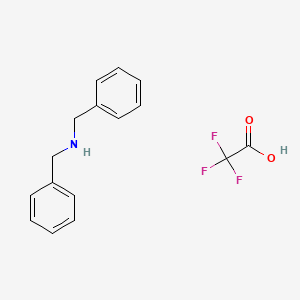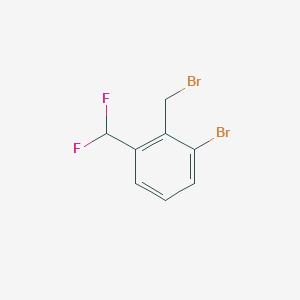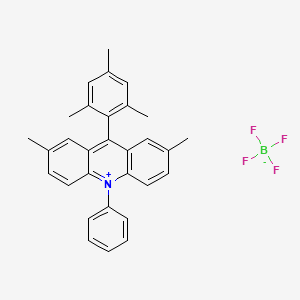
9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate
Descripción general
Descripción
9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate is a useful research compound. Its molecular formula is C30H28BF4N and its molecular weight is 489.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photocatalytic Oxygenation : It acts as an effective electron-transfer photocatalyst for the photocatalytic oxygenation of anthracenes and olefins with dioxygen. This process yields dioxygen-containing products like anthraquinone and dioxetane, which have potential applications in fuel (Kotani, Ohkubo, & Fukuzumi, 2004).
Dual Sensitizer : The compound serves as a dual sensitizer with efficient singlet oxygen formation and electron-transfer reaction under visible-light irradiation (Griesbeck & Cho, 2007).
Photodynamic Properties : When modified on gold nanoclusters, it shows promising photodynamic properties, benefiting from its electron-transfer state and intramolecular pi-pi interactions (Fukuzumi, Hanazaki, Kotani, & Ohkubo, 2010).
Solvatochromic Sensor Array : It has been used to create a solvatochromic sensor array for the visual discrimination of solvents and accurate identification of binary solvent mixtures (Du, Deng, & He, 2019).
Photoinduced Electron Transfer : The compound achieves a single-step photoinduced electron transfer, resulting in a longer lifetime and higher energy electron-transfer state than the natural photosynthetic reaction center (Fukuzumi, Kotani, Ohkubo, Ogo, Tkachenko, & Lemmetyinen, 2004).
Organic Light-Emitting Diode (OLED) Applications : Bipolar 9,9-dimethyl-9,10-dihydroacridine/imidazole-based materials, related to the compound, are highly efficient as emitters and hosts for solution-processed nondoped deep-blue OLEDs and green PhOLEDs (Reddy, Cho, Sree, & Jin, 2016).
Long-Lived Charge-Separated State : In mesoporous aluminosilicate, the electron-transfer state of this compound has an extremely long lifetime even at high temperatures and can both oxidize and reduce neighboring substances (Fukuzumi, Itoh, Suenobu, & Ohkubo, 2014).
Propiedades
IUPAC Name |
2,7-dimethyl-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N.BF4/c1-19-11-13-27-25(17-19)30(29-22(4)15-21(3)16-23(29)5)26-18-20(2)12-14-28(26)31(27)24-9-7-6-8-10-24;2-1(3,4)5/h6-18H,1-5H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPUTXHOHXQDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28BF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



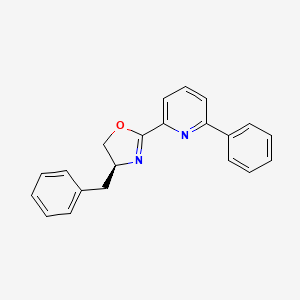

![2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B8135672.png)
